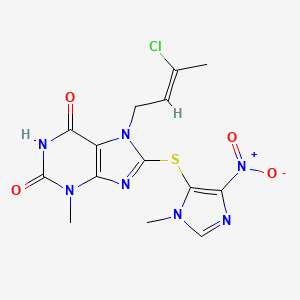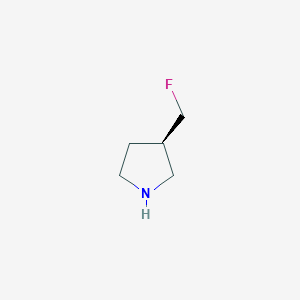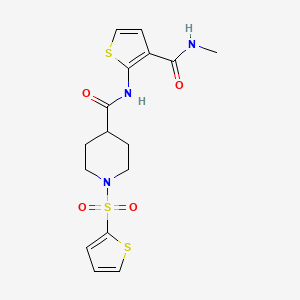![molecular formula C18H22N4O3 B2679637 N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361704-89-2](/img/structure/B2679637.png)
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide, also known as BIX-01294, is a small molecule inhibitor that targets the activity of histone lysine methyltransferase G9a. G9a is responsible for the methylation of histone H3 at lysine 9 (H3K9), which is a key epigenetic modification involved in gene expression and chromatin structure. BIX-01294 has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research.
Mecanismo De Acción
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the activity of G9a, which is a histone lysine methyltransferase that catalyzes the methylation of histone H3 at lysine 9 (H3K9). This epigenetic modification is associated with gene silencing and chromatin condensation. By inhibiting the activity of G9a, this compound leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. In neurodegenerative diseases, this compound works by reducing neuronal cell death and improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells. It also reduces neuronal cell death and improves cognitive function in animal models of neurodegenerative diseases. In stem cell research, this compound enhances the reprogramming of somatic cells into iPSCs by inhibiting the activity of G9a.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has been shown to have potential applications in cancer therapy, neurodegenerative diseases, and stem cell research. However, there are also some limitations to using this compound in lab experiments. It can be toxic to cells at high concentrations, and its effects on non-cancerous cells are not well understood. Additionally, its mechanism of action is not fully understood, and more research is needed to fully elucidate its biochemical and physiological effects.
Direcciones Futuras
There are several future directions for research on N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is in the development of more potent and selective inhibitors of G9a that can be used in cancer therapy. Another area of interest is in the development of this compound analogs that have improved pharmacokinetic properties and reduced toxicity. In neurodegenerative diseases, future research could focus on the use of this compound in combination with other drugs to enhance its therapeutic effects. Finally, more research is needed to fully understand the mechanism of action of this compound and its effects on non-cancerous cells.
Métodos De Síntesis
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the condensation of 2-aminobenzimidazole with ethyl acetoacetate, followed by a Michael addition with acrylonitrile, and finally, a reductive amination with piperidine-4-carboxylic acid. The resulting compound can then be purified using column chromatography and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-[2-(2-Oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting the activity of G9a, which leads to the reactivation of tumor suppressor genes and the induction of apoptosis in cancer cells.
In addition to cancer therapy, this compound has also been studied for its potential applications in neurodegenerative diseases such as Huntington's disease and Alzheimer's disease. It has been shown to improve cognitive function and reduce neuronal cell death in animal models of these diseases.
This compound has also been used in stem cell research, where it has been shown to enhance the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). This is achieved by inhibiting the activity of G9a, which leads to the removal of epigenetic barriers that prevent somatic cells from being reprogrammed into iPSCs.
Propiedades
IUPAC Name |
N-[2-(2-oxo-3H-benzimidazol-1-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-2-16(23)21-10-7-13(8-11-21)17(24)19-9-12-22-15-6-4-3-5-14(15)20-18(22)25/h2-6,13H,1,7-12H2,(H,19,24)(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDVVKUOWAXNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)NCCN2C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone O-(4-nitrobenzyl)oxime](/img/structure/B2679556.png)



![N-(5-methylisoxazol-3-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2679560.png)
![7-(3-chlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)




![(4-(3-methoxypyrrolidin-1-yl)phenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2679571.png)

![Ethyl 2-[2-[2-(azepan-1-yl)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2679576.png)